Cas no 16576-25-3 (2-Benzoylquinoline)
2-Benzoylquinoline Chemical and Physical Properties
Names and Identifiers
-
- Methanone, phenyl-2-quinolinyl-
- EN300-130335
- HMS1433C01
- HMS2375P12
- Z1098922433
- Oprea1_472093
- CHEMBL552477
- phenyl(2-quinolinyl)methanone
- CS-0233045
- benzoylquinoline
- RVBRBIGCROOWOI-UHFFFAOYSA-N
- BDBM50414519
- SCHEMBL7832199
- MLS000537190
- AKOS012525005
- Maybridge3_000749
- CCG-51144
- 2-benzoylquinoline
- phenyl(quinolin-2-yl)methanone
- phenyl-quinolin-2-ylmethanone
- SR-01000640460-1
- IDI1_012136
- 16576-25-3
- SMR000163737
- 2-Benzoylquinoline
-
- Inchi: 1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17-15/h1-11H
- InChI Key: RVBRBIGCROOWOI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 233.08413
- Monoisotopic Mass: 233.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
2-Benzoylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412338-10mg |
2-Benzoylquinoline |
16576-25-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B412338-50mg |
2-Benzoylquinoline |
16576-25-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B412338-100mg |
2-Benzoylquinoline |
16576-25-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM411566-1g |
2-benzoylquinoline |
16576-25-3 | 95%+ | 1g |
$1074 | 2022-06-12 | |
| Enamine | EN300-130335-0.05g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 0.05g |
$189.0 | 2025-03-21 | |
| Enamine | EN300-130335-0.1g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 0.1g |
$281.0 | 2025-03-21 | |
| Enamine | EN300-130335-0.25g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 0.25g |
$402.0 | 2025-03-21 | |
| Enamine | EN300-130335-0.5g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 0.5g |
$633.0 | 2025-03-21 | |
| Enamine | EN300-130335-1.0g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 1.0g |
$812.0 | 2025-03-21 | |
| Enamine | EN300-130335-2.5g |
2-benzoylquinoline |
16576-25-3 | 95.0% | 2.5g |
$1590.0 | 2025-03-21 |
2-Benzoylquinoline Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Benzoylquinoline
Exploring the Versatile Applications and Properties of 2-Benzoylquinoline (CAS No. 16576-25-3)
2-Benzoylquinoline (CAS No. 16576-25-3) is a fascinating organic compound that has garnered significant attention in both academic research and industrial applications. This heterocyclic compound, which combines a quinoline backbone with a benzoyl substituent, exhibits unique chemical properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in 2-benzoylquinoline derivatives due to their potential in drug discovery and functional material development.
The molecular structure of 2-Benzoylquinoline features a quinoline ring system attached to a benzoyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical species. The compound's photophysical properties have been particularly studied, as they show promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have focused on modifying the 2-benzoylquinoline scaffold to enhance its fluorescence quantum yield and thermal stability.
In pharmaceutical research, 2-Benzoylquinoline serves as an important building block for the synthesis of various bioactive molecules. Its structural features make it an attractive candidate for developing new antimicrobial agents and anti-inflammatory compounds. Recent publications have highlighted the potential of 2-benzoylquinoline-based drugs in targeting specific enzymes and receptors, offering new therapeutic avenues for treating various diseases. The compound's ability to interact with biological targets while maintaining good bioavailability makes it particularly valuable in medicinal chemistry.
The synthesis of 2-Benzoylquinoline typically involves the Friedel-Crafts acylation of quinoline with benzoyl chloride in the presence of a Lewis acid catalyst. Researchers have developed several optimized protocols to improve the yield and purity of this reaction, addressing common challenges such as regioselectivity and byproduct formation. Recent advancements in green chemistry approaches have led to more environmentally friendly synthesis methods, reducing the use of hazardous reagents and minimizing waste generation.
Material scientists have explored the potential of 2-Benzoylquinoline in developing advanced functional materials. Its conjugated π-system and electron-accepting benzoyl group make it suitable for applications in organic semiconductors and photovoltaic devices. When incorporated into polymer matrices or small-molecule systems, 2-benzoylquinoline derivatives can significantly alter the electronic properties of the resulting materials, enabling the design of novel optoelectronic components with tailored performance characteristics.
The analytical characterization of 2-Benzoylquinoline typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's molecular structure, purity, and potential polymorphic forms. Recent studies have employed advanced computational methods to predict the physicochemical properties of 2-benzoylquinoline derivatives, facilitating the rational design of new compounds with desired characteristics.
In the context of current research trends, 2-Benzoylquinoline has gained attention for its potential applications in energy storage systems and catalysis. Researchers are investigating its use as a ligand in transition metal complexes for catalytic transformations, as well as its incorporation into electrode materials for batteries and supercapacitors. These developments align with the growing global focus on sustainable energy solutions and green chemical processes.
The commercial availability of 2-Benzoylquinoline (CAS No. 16576-25-3) has increased in recent years, with several specialty chemical suppliers offering the compound in various purity grades. Quality control measures typically include rigorous testing for impurities and verification of structural integrity through multiple analytical techniques. The compound's stability under standard storage conditions makes it convenient for laboratory and industrial use, though proper handling procedures should always be followed to ensure safety.
Future research directions for 2-Benzoylquinoline include exploring its potential in bioconjugation chemistry and molecular imaging. The compound's fluorescent properties and ability to form stable conjugates with biomolecules make it an interesting candidate for developing new diagnostic tools and probes. Additionally, the development of more efficient synthetic routes and scalable production methods remains an active area of investigation to meet the growing demand for this versatile chemical building block.
As the scientific community continues to uncover new applications for 2-Benzoylquinoline, its importance in both fundamental research and applied sciences is expected to grow. The compound's unique combination of structural features and functional properties positions it as a valuable tool for addressing current challenges in healthcare, energy, and advanced materials development. With ongoing innovations in synthetic methodology and application development, 2-benzoylquinoline-based technologies may play an increasingly significant role in various technological advancements in the coming years.
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